molecular formula C19H24N2O2 B5662226 6-acetyl-2-methyl-3-[(4-methylpiperidin-1-yl)methyl]-1H-quinolin-4-one

6-acetyl-2-methyl-3-[(4-methylpiperidin-1-yl)methyl]-1H-quinolin-4-one

Cat. No.: B5662226
M. Wt: 312.4 g/mol
InChI Key: OAELDSILLFHNED-UHFFFAOYSA-N
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Description

6-Acetyl-2-methyl-3-[(4-methylpiperidin-1-yl)methyl]-1H-quinolin-4-one is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, features a piperidine moiety, which is a six-membered ring containing one nitrogen atom. Piperidine derivatives are significant in drug design due to their pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-acetyl-2-methyl-3-[(4-methylpiperidin-1-yl)methyl]-1H-quinolin-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

6-Acetyl-2-methyl-3-[(4-methylpiperidin-1-yl)methyl]-1H-quinolin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines, alcohols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce various hydrogenated derivatives .

Scientific Research Applications

6-Acetyl-2-methyl-3-[(4-methylpiperidin-1-yl)methyl]-1H-quinolin-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-acetyl-2-methyl-3-[(4-methylpiperidin-1-yl)methyl]-1H-quinolin-4-one involves its interaction with specific molecular targets in biological systems. The piperidine moiety is known to interact with neurotransmitter receptors, while the quinoline core can intercalate with DNA, affecting gene expression and cellular functions. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Acetyl-2-methyl-3-[(4-methylpiperidin-1-yl)methyl]-1H-quinolin-4-one is unique due to its specific combination of the quinoline and piperidine moieties, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

6-acetyl-2-methyl-3-[(4-methylpiperidin-1-yl)methyl]-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-12-6-8-21(9-7-12)11-17-13(2)20-18-5-4-15(14(3)22)10-16(18)19(17)23/h4-5,10,12H,6-9,11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAELDSILLFHNED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=C(NC3=C(C2=O)C=C(C=C3)C(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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